molecular formula C26H27F2N5O4 B10856513 4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-[(2-methoxypyridine-3-carbonyl)amino]-N,N-dimethylpyridine-2-carboxamide

4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-[(2-methoxypyridine-3-carbonyl)amino]-N,N-dimethylpyridine-2-carboxamide

Cat. No.: B10856513
M. Wt: 511.5 g/mol
InChI Key: BZWZIHDBTPHSPG-UHFFFAOYSA-N
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Description

Example 31 [WO2018183145] is a synthetic organic compound that has been identified as a small molecule modulator of GPR6 activity. It is likely an antagonist or inverse agonist that reduces GPR6-regulated intracellular cyclic adenosine monophosphate levels. This compound has been explored clinically as a functional alternative to dopamine-mediated activation of D2 receptors for conditions such as Parkinson’s disease and other dyskinesias .

Preparation Methods

The preparation of example 31 [WO2018183145] involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of various intermediates. The specific synthetic routes and reaction conditions are detailed in the patent WO2018183145A1. Industrial production methods would typically involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining purity and consistency .

Chemical Reactions Analysis

Example 31 [WO2018183145] undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Scientific Research Applications

Example 31 [WO2018183145] has several scientific research applications:

    Chemistry: It is used as a tool compound to study GPR6 activity and its modulation.

    Biology: It helps in understanding the role of GPR6 in cellular processes and its potential as a therapeutic target.

    Medicine: It is explored for its potential use in treating conditions like Parkinson’s disease and other dyskinesias by modulating GPR6 activity.

    Industry: It may have applications in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of example 31 [WO2018183145] involves its interaction with GPR6, a G protein-coupled receptor. By acting as an antagonist or inverse agonist, the compound reduces GPR6-regulated intracellular cyclic adenosine monophosphate levels. This modulation of GPR6 activity can influence various cellular pathways and processes, providing therapeutic benefits in conditions like Parkinson’s disease .

Comparison with Similar Compounds

Example 31 [WO2018183145] can be compared with other similar compounds that modulate GPR6 activity. Some of these similar compounds include:

    Example 32 [WO2018183146]: Another small molecule modulator of GPR6 with slightly different chemical properties.

    Example 33 [WO2018183147]: A compound with a similar mechanism of action but different pharmacokinetic properties.

    Example 34 [WO2018183148]: A compound that also targets GPR6 but has a different chemical structure.

The uniqueness of example 31 [WO2018183145] lies in its specific chemical structure and its efficacy in modulating GPR6 activity, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C26H27F2N5O4

Molecular Weight

511.5 g/mol

IUPAC Name

4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-[(2-methoxypyridine-3-carbonyl)amino]-N,N-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C26H27F2N5O4/c1-32(2)26(35)20-14-22(21(15-30-20)31-24(34)18-5-4-10-29-25(18)36-3)33-11-8-17(9-12-33)37-23-7-6-16(27)13-19(23)28/h4-7,10,13-15,17H,8-9,11-12H2,1-3H3,(H,31,34)

InChI Key

BZWZIHDBTPHSPG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NC=C(C(=C1)N2CCC(CC2)OC3=C(C=C(C=C3)F)F)NC(=O)C4=C(N=CC=C4)OC

Origin of Product

United States

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